4-(tert-butyl)-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a tert-butyl group at the para position and a 2-oxo-2-(piperidin-1-yl)ethyl moiety on the sulfonamide nitrogen. Its structural complexity necessitates advanced synthetic methods, including multi-step coupling and purification techniques such as flash chromatography .
Properties
IUPAC Name |
4-tert-butyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-17(2,3)14-7-9-15(10-8-14)23(21,22)18-13-16(20)19-11-5-4-6-12-19/h7-10,18H,4-6,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJOKVIUTOOEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(tert-butyl)-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide, also known as a sulfonamide compound, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H22N2O3S
- Molecular Weight : 306.41 g/mol
- CAS Number : 1245648-32-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on other biological systems.
Anticancer Activity
Recent studies have demonstrated that derivatives of sulfonamide compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting the growth of various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 0.126 |
| Compound B | SMMC-7721 (Liver) | 0.071 |
| Compound C | K562 (Leukemia) | 0.164 |
The above data indicate that modifications to the sulfonamide structure can enhance anticancer activity, particularly through electron-donating groups which improve efficacy against specific cancer types .
The mechanism by which this compound exhibits its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key protein kinases involved in cancer cell signaling.
- Induction of Apoptosis : Activation of apoptotic pathways may contribute to the observed cytotoxic effects against cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of specific functional groups significantly influences the biological activity of sulfonamide derivatives:
- Electron Donating Groups : Enhance activity against cancer cells.
- Aliphatic Linkers : Generally decrease activity compared to aromatic linkers.
This information is crucial for designing new derivatives with improved pharmacological profiles .
Case Studies
Several case studies have explored the efficacy of sulfonamide derivatives in preclinical models:
-
Study on HeLa Cells :
- Objective: Evaluate the cytotoxicity of various sulfonamide derivatives.
- Findings: The compound demonstrated an IC50 value significantly lower than standard treatments, suggesting potential as a lead compound for further development.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor size and increased survival rates compared to controls.
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
Key Observations :
Physicochemical and Pharmacokinetic Properties
Key Insight : The target compound balances hydrophobicity and molecular weight, making it a promising candidate for further optimization. Piperidine derivatives with heterocycles (e.g., ) may require formulation strategies to address solubility limitations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
